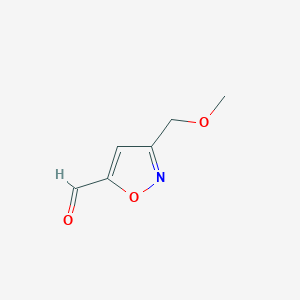

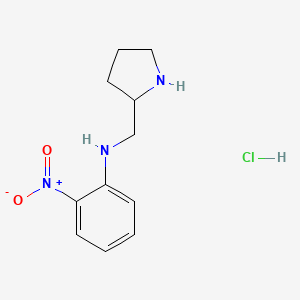

![molecular formula C8H9BrCl2N2S B2968013 {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 938156-42-4](/img/structure/B2968013.png)

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the CAS number 938156-42-4 . It is used for research purposes .

Physical And Chemical Properties Analysis

The compound is stored in a cool place . The boiling point and other physical and chemical properties are not specified .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors for Antitumor Applications

A study conducted by Ilies et al. (2003) investigated a series of halogenated sulfonamides, including derivatives structurally similar to "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide," for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. These compounds showed potent inhibition, suggesting their potential as antitumor agents (Ilies et al., 2003).

Green Chemistry Approaches in Organic Synthesis

Research by Boovanahalli et al. (2004) explored the use of ionic liquids for the nucleophilic displacement reactions, demonstrating environmentally friendly methods for generating phenols from aryl alkyl ethers. This study illustrates the broader applicability of compounds like "this compound" in green chemistry applications (Boovanahalli et al., 2004).

Novel Sulfanilamide Derivatives for Antimicrobial Activity

Wang et al. (2011) synthesized novel diphenyl piperazine-based sulfanilamides, showing significant antibacterial and antifungal activities. This research underscores the importance of sulfanilamide derivatives, including "this compound," in developing new antimicrobial agents (Wang et al., 2011).

Corrosion Inhibition for Industrial Applications

Lagrenée et al. (2002) investigated the use of triazole derivatives for corrosion inhibition of mild steel in acidic media. The study's findings on the efficacy of sulfur-containing compounds in preventing corrosion highlight the potential industrial applications of compounds like "this compound" in materials science (Lagrenée et al., 2002).

Alternatives to Methyl Bromide for Pest Control

Fields and White (2002) reviewed alternatives to methyl bromide for controlling stored-product and quarantine insects, including the use of sulfur-containing compounds. This research suggests potential applications of "this compound" in developing safer, more environmentally friendly pest control methods (Fields & White, 2002).

Safety and Hazards

The compound is used only for research and development, under the supervision of a technically qualified individual . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use personal protective equipment as required . It should be kept away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)methyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPWXIJGKIWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CSC(=N)N)Cl.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)

![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)

![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)